molecular formula C17H21N3O2S B610078 PHA-690509 CAS No. 492445-28-0

PHA-690509

Cat. No. B610078
CAS RN: 492445-28-0
M. Wt: 331.434
InChI Key: HOCNIFWVFFJCFT-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PHA-690509 is a cyclin-dependent kinase 2 inhibitor potentially for the treatment of cancer .


Synthesis Analysis

PHA-690509 has been labelled with carbon-14. The labelled PHA-690509 was obtained via a three-step procedure in 10% overall radiochemical yield starting from (14C)thiourea .


Molecular Structure Analysis

The chemical formula of PHA-690509 is C17H21N3O2S. Its exact mass is 331.14 and its molecular weight is 331.434 . A study centered on Quantitative Structure Property Relationship (QSPR) analysis with a focus on various graph energies, investigating drugs like PHA-690509 .


Chemical Reactions Analysis

PHA-690509 is a potent inhibitor of GABA receptors, which are most likely involved in neuronal inhibition . It has been shown to bind to the receptor and activate ion channels .


Physical And Chemical Properties Analysis

The molecular weight of PHA-690509 is 331.43 g/mol. Its formula is C17H21N3O2S .

Scientific Research Applications

Inhibition of Zika Virus Replication

PHA-690509 is a cyclin-dependent kinase (CDK) inhibitor . CDKs are crucial for regulating cellular processes and normal brain development, which can be disrupted by the Zika virus during replication . Previous studies have shown that CDK inhibitors can block replication of other viruses, including herpes viruses and HIV .

Prevention of Zika-related Brain Cell Death

Researchers at the National Center for Advancing Translational Sciences (NCATS) identified PHA-690509 as one of the compounds that can potentially be used to inhibit Zika virus replication and reduce its ability to kill brain cells . This compound was effective in preventing the virus from killing brain cells .

Drug Repurposing

PHA-690509 was identified through a drug repurposing screen to test three strains of Zika: Asian, African and Puerto Rican . The scientists developed an assay (test) using caspase 3, a protein that causes brain cell death when infected by the virus .

Quantitative Structure Property Relationship (QSPR) Analysis

PHA-690509 has been studied in the context of QSPR analysis . This research aimed to uncover the correlations between the chemical structures of medications and their unique properties . The results illuminated the quantitative relationships between structural characteristics and pharmacological traits .

Drug Discovery and Design

The study of PHA-690509 significantly contributes to medication discovery and design by providing essential insights into the structure-property connections of this medicinal compound . This research enhances the drug discovery process and aids in targeted drug design by elucidating the relationship between molecular structure and pharmacological characteristics .

Spectrum-based Descriptors in Pharmacological Traits

Certain spectrum-based descriptors, such as positive inertia energy, adjacency energy, arithmetic-geometric energy, first zegrab energy, and the harmonic index, exhibited strong correlation coefficients above 0.999 . This suggests that PHA-690509 could be a potential candidate for further exploration in these areas .

Future Directions

PHA-690509 has shown promise in preclinical studies for cancer treatment . It has been identified as reducing neuronal cell death caused by Zika virus infection . These compounds were effective either in inhibiting the replication of Zika or in preventing the virus from killing brain cells . This suggests potential future directions for the use of PHA-690509 in treating diseases caused by the Zika virus .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of PHA-690509 involves the reaction of two key starting materials, which are commercially available. The reaction is carried out in several steps to yield the final product.", "Starting Materials": [ "4-(4-(4-(1H-benzo[d]imidazol-2-yl)phenyl)piperazin-1-yl)pyridine", "2-(2-chloro-4-nitrophenyl)acetic acid" ], "Reaction": [ "Step 1: The starting material 2-(2-chloro-4-nitrophenyl)acetic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with the amine group of 4-(4-(4-(1H-benzo[d]imidazol-2-yl)phenyl)piperazin-1-yl)pyridine to form an amide intermediate.", "Step 3: The amide intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield the final product PHA-690509." ] }

CAS RN

492445-28-0

Product Name

PHA-690509

Molecular Formula

C17H21N3O2S

Molecular Weight

331.434

IUPAC Name

(S)-2-(4-acetamidophenyl)-N-(5-propylthiazol-2-yl)propanamide

InChI

InChI=1S/C17H21N3O2S/c1-4-5-15-10-18-17(23-15)20-16(22)11(2)13-6-8-14(9-7-13)19-12(3)21/h6-11H,4-5H2,1-3H3,(H,19,21)(H,18,20,22)/t11-/m0/s1

InChI Key

HOCNIFWVFFJCFT-NSHDSACASA-N

SMILES

CCCC1=CN=C(S1)NC([C@H](C2=CC=C(NC(C)=O)C=C2)C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PHA-690509;  PHA 690509;  PHA690509

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PHA-690509
Reactant of Route 2
Reactant of Route 2
PHA-690509
Reactant of Route 3
Reactant of Route 3
PHA-690509
Reactant of Route 4
Reactant of Route 4
PHA-690509
Reactant of Route 5
Reactant of Route 5
PHA-690509
Reactant of Route 6
Reactant of Route 6
PHA-690509

Q & A

Q1: What is the primary mechanism of action of PHA-690509?

A1: PHA-690509 is a cyclin-dependent kinase A (CDK A) inhibitor. [] While the provided abstracts don't delve into the detailed downstream effects of CDK A inhibition, it's important to note that CDKs play crucial roles in cell cycle regulation. Inhibiting CDK A can disrupt cell cycle progression, potentially leading to anti-tumor activity.

Q2: How can I predict the pharmacological features of PHA-690509 using computational methods?

A2: Quantitative Structure Property Relationship (QSPR) analysis, using various graph energies as descriptors, has shown promise in predicting pharmacological features of drugs, including PHA-690509. [] This computational approach correlates the chemical structure of the drug with its properties. Specifically, descriptors like positive inertia energy, adjacency energy, and arithmetic-geometric energy showed strong correlation coefficients (above 0.999) for PHA-690509, indicating their potential in predicting its pharmacological behavior. This approach can be valuable in drug discovery by providing insights into the relationship between a molecule's structure and its pharmacological activity.

Q3: Is there a method available to synthesize radiolabeled PHA-690509 for research purposes?

A3: Yes, a three-step procedure has been developed to synthesize PHA-690509 labeled with carbon-14 ([14C]PHA-690509). [] This method utilizes [14C]thiourea as the starting material and achieves a 10% overall radiochemical yield. Radiolabeled compounds like this are essential tools in drug discovery and development, allowing researchers to track the compound's distribution and metabolism within biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.